molecular formula C20H32O3 B1253467 Calliterpenone

Calliterpenone

Cat. No. B1253467
M. Wt: 320.5 g/mol
InChI Key: MPDUJZZNNBJFAB-JHSPYMOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calliterpenone is a kaurane diterpenoid.
Calliterpenone is a natural product found in Callicarpa americana and Callicarpa macrophylla with data available.

Scientific Research Applications

Plant Growth Promotion

Calliterpenone, a phyllocladane diterpenoid isolated from Callicarpa macrophylla, has demonstrated significant potential as a natural plant growth promoter. Studies have shown that calliterpenone enhances the growth and yield of various plants, including Mentha arvensis (source of commercial menthol) and other agricultural crops. For instance, experiments with Mentha arvensis indicated that calliterpenone induced quicker sprouting, increased growth, branching, herb yield, and essential oil production, even outperforming GA3 in some cases (Haider, Bagchi, & Singh, 2009). Similarly, in crops like rice, wheat, potato, tomato, chickpea, and onion, calliterpenone application resulted in notable yield enhancements, reflecting in improved growth attributes such as spike length, tillers per plant, and biomass (Pandey et al., 2022).

Synergy with Plant Growth Promoting Rhizobacteria (PGPRs)

Calliterpenone has also shown synergy with PGPRs in enhancing plant growth. A study on menthol mint revealed that calliterpenone, when used along with PGPRs, improved the population of these beneficial bacteria, leading to enhanced herb and essential oil yield in cultivars of Mentha arvensis (Maji et al., 2013).

In Vitro Plant Tissue Cultures

In vitro studies have also demonstrated the plant growth-promoting activities of calliterpenone. It was found to significantly enhance the growth and multiplication of in vitro shoot cultures of Rauwolfia serpentina at specific concentrations, providing a new avenue for plant tissue culture research (Goel et al., 2007).

Cyanobacteria and Biofuel Production

Interestingly, calliterpenone has been explored for its role in enhancing biomass, carbohydrate, and lipid production in the cyanobacterium Synechocystis PCC 6803. This implies potential applications in biofuel production, as the enhanced lipid yields from cyanobacteria could be converted into biodiesel (Patel et al., 2013).

Physiological and Biochemical Effects

The physiological and biochemical effects of calliterpenone on plants like Mentha arvensis have been studied. Calliterpenone was found to significantly increase chlorophyll content, total sugar content, protein content, and moisture content in treated plants, further supporting its role as an effective plant growth promoter (Zafar & Sangwan, 2017).

properties

Product Name

Calliterpenone

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,4R,9R,10S,13S,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one

InChI

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m0/s1

InChI Key

MPDUJZZNNBJFAB-JHSPYMOQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@]34[C@@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C

synonyms

calliterpenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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